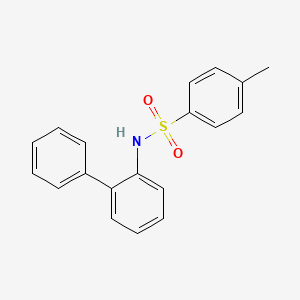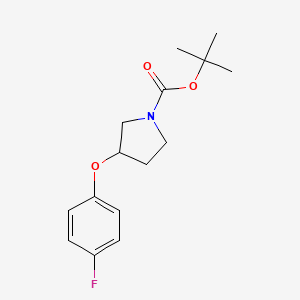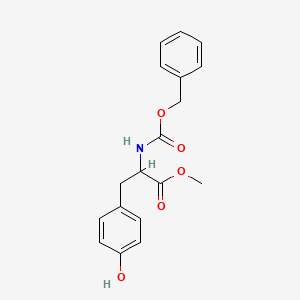
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
概要
説明
It is a medium-chain fatty acid ester with the molecular formula C26H52O2 and a molecular weight of 396.69 . This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and research, due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is synthesized through the esterification reaction between myristyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of myristyllaurate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity myristyllaurate .
化学反応の分析
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of myristyllaurate can yield myristyl alcohol and lauric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Myristyl alcohol and lauric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Myristyl alcohol and lauric acid.
科学的研究の応用
Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of myristyllaurate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release myristyl alcohol and lauric acid, which can then participate in various biochemical pathways . Lauric acid, in particular, has been shown to exhibit antimicrobial activity by disrupting microbial cell membranes .
類似化合物との比較
Similar Compounds
Myristyl myristate: An ester of myristyl alcohol and myristic acid, used in cosmetics for its emollient properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin conditioning agent.
Uniqueness of Methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
This compound is unique due to its specific combination of myristyl alcohol and lauric acid, which imparts distinct properties such as its medium-chain length and balanced hydrophilic-lipophilic nature. This makes it particularly effective as a surfactant and emollient in various formulations .
特性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
methyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22) |
InChIキー |
SLLMDHBKALJDBW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
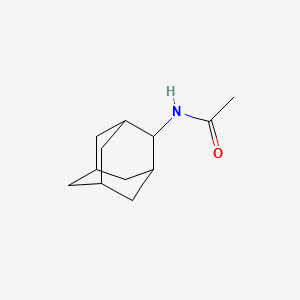
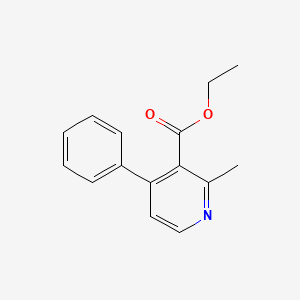
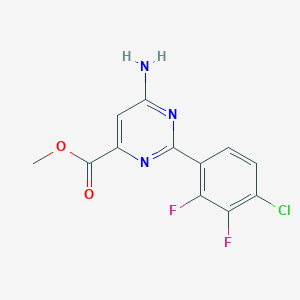
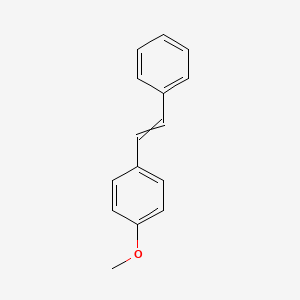

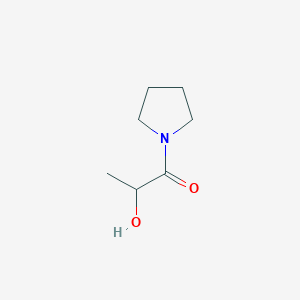
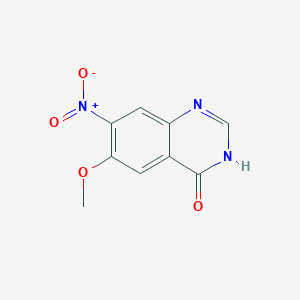
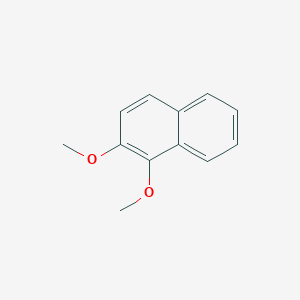
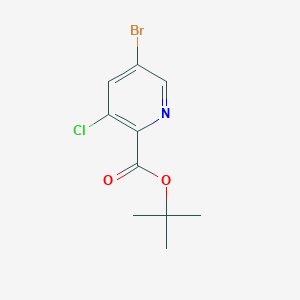
![1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8810392.png)
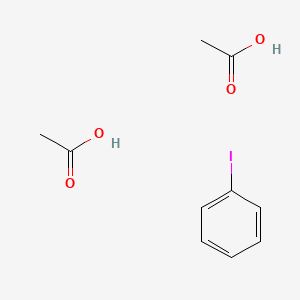
![2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8810408.png)
